2,2',4,5'-Tetrabromobiphenyl
Overview
Description
2,2’,4,5’-Tetrabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are incorporated into various consumer products such as computer monitors, televisions, textiles, and plastic foams to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been banned or restricted in many regions .
Mechanism of Action
Target of Action
The primary target of 2,2’,4,5’-Tetrabromobiphenyl is the XRE promoter region of genes . This compound binds to and activates the XRE promoter region, leading to the transcriptional upregulation of a number of genes .
Biochemical Pathways
The action of 2,2’,4,5’-Tetrabromobiphenyl affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes . The downstream effects of these affected pathways result in the numerous toxic responses characteristic of this compound .
Pharmacokinetics
The ADME properties of 2,2’,4,5’-Tetrabromobiphenyl Like other polybrominated biphenyls, it is likely to have low water solubility , which may affect its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of 2,2’,4,5’-Tetrabromobiphenyl ’s action are mediated through its biochemical and toxic effects on halogenated aromatic hydrocarbons . These effects are likely to be diverse, given the wide range of processes and pathways that this compound affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5’-Tetrabromobiphenyl . For instance, its use as a flame retardant in various consumer products can lead to its release into the environment . Due to its toxicity and persistence, the use of this compound is banned or restricted in most areas .
Biochemical Analysis
Biochemical Properties
2,2’,4,5’-Tetrabromobiphenyl is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
Due to its lipophilic nature, it tends to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk . This suggests that it may influence cell function by interacting with lipid molecules and potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,2’,4,5’-Tetrabromobiphenyl primarily involves its interaction with the AhR . Upon binding, it activates the transcription of genes involved in xenobiotic metabolism, leading to changes in gene expression . This can result in the activation or inhibition of enzymes, potentially affecting various biochemical processes.
Temporal Effects in Laboratory Settings
Given its persistence in the environment, it is likely that it remains stable over time
Metabolic Pathways
It is known to be involved in the metabolism of xenobiotics through its interaction with the AhR
Transport and Distribution
2,2’,4,5’-Tetrabromobiphenyl is believed to be transported and distributed within cells and tissues due to its lipophilic nature It may interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas of the cell
Preparation Methods
The synthesis of 2,2’,4,5’-Tetrabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the biphenyl ring . Industrial production methods also follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2’,4,5’-Tetrabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’,4,5’-Tetrabromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions and environmental conditions.
Biology: Research has focused on its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Comparison with Similar Compounds
2,2’,4,5’-Tetrabromobiphenyl is part of the polybrominated biphenyl family, which includes compounds with varying numbers and positions of bromine atoms. Similar compounds include:
- 2,2’,5,5’-Tetrabromobiphenyl
- 2,2’,3,4’-Tetrabromobiphenyl
- 2,2’,3,5’-Tetrabromobiphenyl
Compared to these similar compounds, 2,2’,4,5’-Tetrabromobiphenyl is unique in its specific bromination pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1,4-dibromo-2-(2,4-dibromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUASYBWZXWTYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C2=C(C=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866785 | |
Record name | 2,2',4,5'-Tetrabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60044-24-8 | |
Record name | 2,2',4,5'-Tetrabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,5'-Tetrabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,5'-TETRABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E944STM85F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.